molecular formula C27H28BrNO2 B1212464 N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide CAS No. 144170-10-5

N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide

Cat. No.: B1212464
CAS No.: 144170-10-5
M. Wt: 478.4 g/mol
InChI Key: AJLGIHBSQSODDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KF 17828, also known as 2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz-[b,e]oxepin-11-carboxamide, is a small molecule drug developed by Kyowa Kirin Co., Ltd. It is a potent inhibitor of sterol O-acyltransferase, an enzyme involved in cholesterol metabolism . This compound has shown significant activity in reducing elevated serum cholesterol levels in preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KF 17828 involves the preparation of N-phenyl-6,11-dihydrodibenz-[b,e]oxepin-11-carboxamides and related derivatives. The key steps include:

Industrial Production Methods

The industrial production of KF 17828 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of appropriate solvents, catalysts, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

KF 17828 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various halogenating agents and catalysts.

Major Products

The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be further analyzed for their biological activity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KF 17828 is unique due to its specific substitution pattern on the anilide and dibenz-[b,e]oxepin ring systems, which confer potent inhibitory activity . The size and bulkiness of the substituents play a significant role in its effectiveness .

Properties

CAS No.

144170-10-5

Molecular Formula

C27H28BrNO2

Molecular Weight

478.4 g/mol

IUPAC Name

2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide

InChI

InChI=1S/C27H28BrNO2/c1-16(2)20-10-7-11-21(17(3)4)26(20)29-27(30)25-22-9-6-5-8-18(22)15-31-24-13-12-19(28)14-23(24)25/h5-14,16-17,25H,15H2,1-4H3,(H,29,30)

InChI Key

AJLGIHBSQSODDV-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)Br

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)Br

Synonyms

2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide
KF 17828
KF-17828
KF17828
KW 3033
KW-3033

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.